2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid
CAS No.: 158066-11-6
Cat. No.: VC21123520
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158066-11-6 |
|---|---|
| Molecular Formula | C19H21NO4 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
| Standard InChI | InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
| Standard InChI Key | PEWJDQQVFVOSHC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=CC=C2C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Introduction
2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound with a molecular formula of C19H21NO4 and a molecular weight of approximately 327.37 g/mol . This compound is often used as a medical intermediate in pharmaceutical synthesis due to its unique structural features, which include a biphenyl backbone with a tert-butoxycarbonyl (Boc) protected amino group attached to a methyl linker .
Synthesis and Applications
The synthesis of 2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid typically involves the reaction of a biphenyl derivative with a Boc-protected aminomethyl group. This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry . Its application is primarily focused on the development of new drugs or drug candidates.
Comparison with Similar Compounds
2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid can be compared to other biphenyl derivatives, such as 2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid, which lacks the aminomethyl linker but retains the Boc-protected amino group directly attached to the biphenyl core . This comparison highlights the structural diversity within biphenyl-based compounds and their potential applications in drug synthesis.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid | C19H21NO4 | 327.37 g/mol | 158066-11-6 |
| 2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid | C18H19NO4 | 313.3 g/mol | 927801-39-6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume